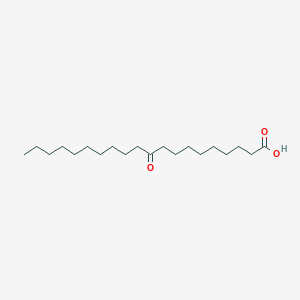
6-Acetoxy-5-hexadecanolide
Descripción general
Descripción
6-Acetoxy-5-hexadecanolide is a chemical compound known for its role as a mosquito oviposition attractant pheromone. It is a lactone derivative and has been studied extensively for its biological activity, particularly in attracting mosquitoes for oviposition.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetoxy-5-hexadecanolide involves several steps. One common method starts with isopropylidene-d-glyceraldehyde and isopropylidene-L-glyceraldehyde. The key step in the synthesis is the nucleophilic addition of a Grignard reagent, which involves a diastereoface-differentiating process . Another method involves the aldol condensation between 1-trimethylsilyloxycyclopent-1-ene and undecanal, followed by Baeyer-Villiger ring expansion and acetylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production, with appropriate modifications to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Acetoxy-5-hexadecanolide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the lactone ring or other functional groups.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include Grignard reagents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various stereoisomers of this compound, as well as other lactone derivatives .
Aplicaciones Científicas De Investigación
6-Acetoxy-5-hexadecanolide has several scientific research applications:
Chemistry: It is used as a model compound in the study of lactone chemistry and stereochemistry.
Biology: The compound is a key component in the study of mosquito behavior, particularly in understanding oviposition attractants
Medicine: Research is ongoing to explore its potential use in developing mosquito control strategies to reduce the spread of mosquito-borne diseases.
Industry: It is used in the development of mosquito traps and other pest control products.
Mecanismo De Acción
The mechanism of action of 6-Acetoxy-5-hexadecanolide involves its role as a semiochemical, specifically an oviposition attractant pheromone. It interacts with olfactory receptors in mosquitoes, triggering a behavioral response that leads them to lay eggs in areas where the compound is present . The molecular targets and pathways involved include the olfactory receptor neurons in the mosquito’s antennae, which detect the compound and send signals to the brain to initiate oviposition behavior .
Comparación Con Compuestos Similares
Similar Compounds
5-Hexadecanolide: Another lactone compound with similar structural features but lacking the acetoxy group.
6-Hydroxy-5-hexadecanolide: A hydroxylated derivative of 6-Acetoxy-5-hexadecanolide.
6-Acetoxy-5-octadecanolide: A longer-chain analog with similar biological activity.
Uniqueness
This compound is unique due to its specific role as a mosquito oviposition attractant pheromone. Its stereochemistry and functional groups make it highly effective in attracting certain mosquito species, which is not observed with other similar compounds .
Propiedades
IUPAC Name |
1-(6-oxooxan-2-yl)undecyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-3-4-5-6-7-8-9-10-12-16(21-15(2)19)17-13-11-14-18(20)22-17/h16-17H,3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOXUSGCKOQPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C1CCCC(=O)O1)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


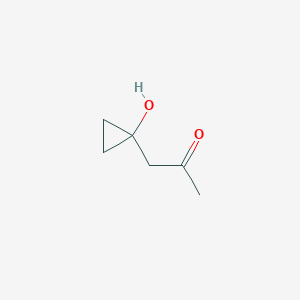
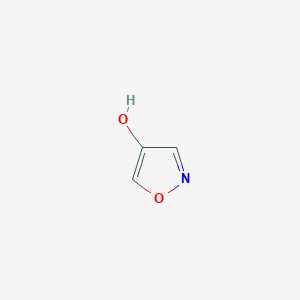
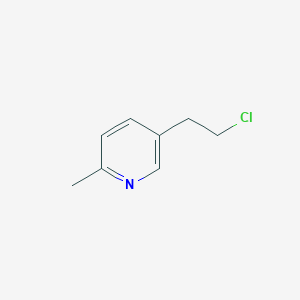
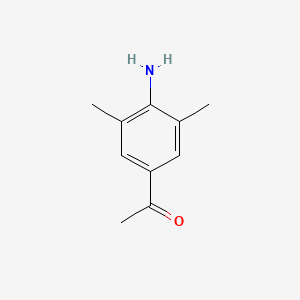
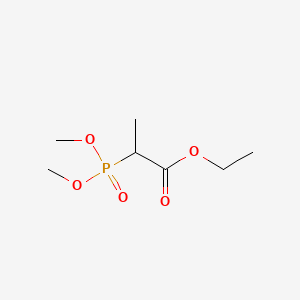
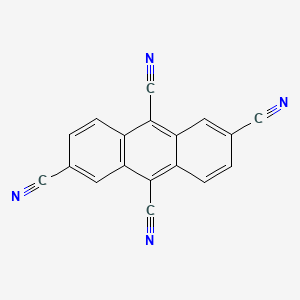

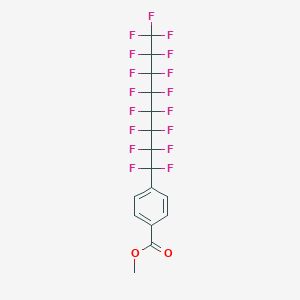
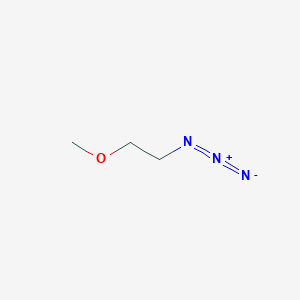
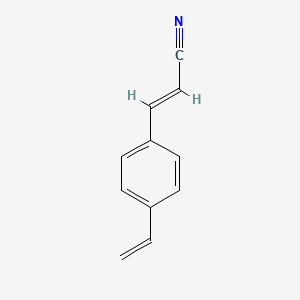
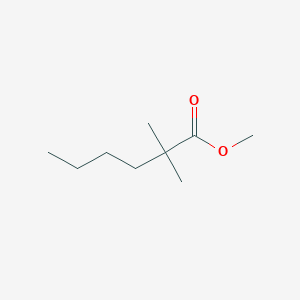
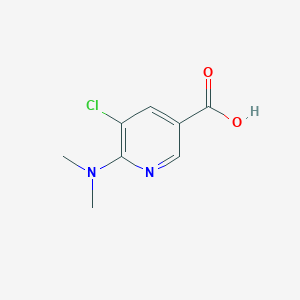
![4,5,6,7-tetrafluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B3194230.png)
